5-Tert-butylpyridine-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylpyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-9(2,3)7-4-5-8(11-6-7)14(10,12)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGWVLPKOYBAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Tert Butylpyridine 2 Sulfonyl Fluoride and Analogous Heteroarylsulfonyl Fluorides
Established General Approaches to Aryl and Heteroaryl Sulfonyl Fluorides
The preparation of aryl and heteroaryl sulfonyl fluorides is predominantly achieved through two main strategies: halogen exchange from the corresponding sulfonyl chlorides and, more recently, through the activation and conversion of sulfonamides. These methods offer robust pathways to the desired sulfonyl fluoride (B91410) products.
Synthesis via Halogen Exchange from Sulfonyl Chlorides
The conversion of sulfonyl chlorides to sulfonyl fluorides is a classical and widely employed method. rhhz.net This transformation is typically a nucleophilic substitution where a fluoride ion displaces the chloride on the sulfonyl group. The precursor sulfonyl chlorides can often be prepared from the corresponding thiols. For instance, heteroaromatic thiols can undergo oxidative chlorination using reagents like aqueous sodium hypochlorite (B82951) to yield the sulfonyl chloride intermediate in situ, which is then converted to the sulfonyl fluoride. mdpi.com
The most conventional approach for the synthesis of sulfonyl fluorides involves the nucleophilic fluorination of the corresponding sulfonyl chlorides with a suitable fluoride source. rhhz.net Inorganic fluoride salts such as potassium fluoride (KF) and potassium bifluoride (KHF₂) are commonly used for this halogen exchange. rhhz.netmdpi.com The reaction with aqueous potassium fluoride has been a long-standing method to prepare both aromatic and aliphatic sulfonyl fluorides. rhhz.net
An improved methodology utilizes potassium bifluoride as the fluoride source, which can efficiently convert both alkyl and aryl sulfonyl chlorides to their corresponding sulfonyl fluorides in high yields under mild conditions, minimizing hydrolysis of the product. rhhz.net Another simple and mild procedure for this direct chloride/fluoride exchange employs potassium fluoride in a water/acetone biphasic mixture, which is effective for a broad range of substrates, including heterocycles. organic-chemistry.org This method is scalable and provides high yields, typically within a few hours. organic-chemistry.org
Below is a table showcasing examples of heteroaryl sulfonyl fluorides synthesized via halogen exchange from their corresponding sulfonyl chlorides.
| Precursor | Fluoride Source | Solvent | Product | Yield (%) |
| 2-Thiophenesulfonyl chloride | KF | Acetonitrile (B52724)/Water | 2-Thiophenesulfonyl fluoride | 85 |
| 3-Pyridinesulfonyl chloride | KHF₂ | Acetonitrile | 3-Pyridinesulfonyl fluoride | 90 |
| 2-Pyrazinesulfonyl chloride | KF | Acetone/Water | 2-Pyrazinesulfonyl fluoride | 88 |
| 5-Chlorothiophene-2-sulfonyl chloride | KHF₂ | Acetonitrile | 5-Chlorothiophene-2-sulfonyl fluoride | 92 |
Role of Phase Transfer Catalysis
To enhance the efficiency of the halogen exchange reaction, particularly when using fluoride salts that have low solubility in organic solvents, phase transfer catalysis is employed. A well-established method involves the use of potassium fluoride with 18-crown-6 (B118740) ether in acetonitrile. rhhz.netacs.org The crown ether complexes the potassium ion, making the fluoride ion more "naked" and thus more nucleophilic, facilitating the displacement of the chloride from the sulfonyl chloride. rhhz.net This "naked fluoride" method is highly efficient for preparing sulfonyl fluorides. rhhz.net
In some contexts, other reagents can serve a role that may involve phase transfer catalysis. For example, in an electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride, the addition of pyridine (B92270) was found to be beneficial, with one speculated role being that of a phase transfer catalyst. acs.org
Synthesis from Sulfonamides
Primary sulfonamides are generally considered to be relatively unreactive compounds. rhhz.net However, recent advancements have enabled their use as precursors for the synthesis of sulfonyl fluorides through innovative activation strategies. rhhz.net
A notable strategy for the synthesis of sulfonyl fluorides from primary sulfonamides involves their activation with a pyrylium (B1242799) salt, specifically 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄). mdpi.com This method capitalizes on the formation of a sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride. mdpi.com The high chemoselectivity of the pyrylium reagent towards amino groups allows for the formation of sulfonyl fluorides in complex and densely functionalized molecules. mdpi.com
The activation of sulfonamides with pyrylium salts has been developed into a one-pot protocol for the synthesis of sulfonyl fluorides. rhhz.net In this procedure, the primary sulfonamide is treated with the pyrylium salt and magnesium chloride (MgCl₂) to form the sulfonyl chloride intermediate. mdpi.com Subsequently, potassium fluoride (KF) is added to the same reaction vessel to perform the in situ fluoride-chloride exchange, yielding the desired sulfonyl fluoride. rhhz.netmdpi.com This one-pot method is efficient, with reactions typically performed in acetonitrile at elevated temperatures, and provides moderate to very good yields of the sulfonyl fluoride products. mdpi.com
The table below presents examples of sulfonyl fluorides synthesized from their corresponding sulfonamides using the one-pot pyrylium salt-mediated method.
| Sulfonamide Precursor | Product | Yield (%) |
| Benzenesulfonamide | Benzenesulfonyl fluoride | 85 |
| 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonyl fluoride | 92 |
| 4-Methoxybenzenesulfonamide | 4-Methoxybenzenesulfonyl fluoride | 88 |
| Naphthalene-2-sulfonamide | Naphthalene-2-sulfonyl fluoride | 75 |
| Thiophene-2-sulfonamide | Thiophene-2-sulfonyl fluoride | 65 |
Scope and Limitations of Sulfonamide Precursors, with specific reference to bulky substituents.
The conversion of sulfonamides to sulfonyl fluorides represents a direct synthetic route. A notable method involves the activation of sulfonamides with a pyrylium tetrafluoroborate (Pyry-BF4) and magnesium chloride, followed by an in-situ conversion to the sulfonyl fluoride using potassium fluoride. mdpi.com This transformation is typically conducted in acetonitrile at elevated temperatures.
However, this method faces limitations, particularly when dealing with substrates containing bulky substituents. The steric hindrance imposed by large groups, such as a tert-butyl group on the pyridine ring, can impede the approach of the reagents to the sulfonamide nitrogen. This can lead to decreased reaction rates and lower yields. The efficiency of this pathway is highly dependent on the steric and electronic nature of the substituents on the heteroaryl ring. While effective for a range of substrates, the presence of bulky groups often necessitates harsher reaction conditions or results in diminished yields, highlighting a key limitation of this approach. nih.gov
Synthesis from Sulfonic Acids and Their Salts.
An alternative and widely applicable strategy for the synthesis of sulfonyl fluorides involves the use of sulfonic acids and their corresponding salts as starting materials. This approach offers the advantage of utilizing stable and readily available precursors.
Deoxyfluorination Pathways (e.g., thionyl fluoride, Xtalfluor reagents).
Deoxyfluorination of sulfonic acids and their salts provides a direct route to sulfonyl fluorides. nih.gov One effective method employs thionyl fluoride (SOF₂) for the conversion of sulfonic acid salts. nih.govresearchgate.netrsc.orgresearchgate.net This reaction is often performed in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.netresearchgate.net For instance, the conversion of pyridinium (B92312) p-toluenesulfonic acid to its corresponding sulfonyl fluoride can be achieved in high yield using this method. researchgate.net
Another powerful class of deoxyfluorinating agents are the Xtalfluor reagents, such as Xtalfluor-E and Xtalfluor-M. nih.govresearchgate.netresearchgate.netsigmaaldrich.com These are bench-stable, crystalline solids that offer a milder and often more practical alternative to gaseous reagents like thionyl fluoride. nih.govresearchgate.netrsc.org The reaction with Xtalfluor-E can be carried out at room temperature in solvents like acetonitrile, providing good to excellent yields of both aryl and alkyl sulfonyl fluorides from their corresponding sulfonic acids or salts. nih.gov
| Reagent | Typical Conditions | Substrate Scope | Yield Range |
| Thionyl fluoride (SOF₂) | DMF, 130°C | Aromatic and aliphatic sulfonic acid salts | 90-99% researchgate.netrsc.orgresearchgate.net |
| Xtalfluor-E | Acetonitrile, Room Temp | Aromatic and aliphatic sulfonic acids and salts | 41-94% nih.govresearchgate.netrsc.org |
Mechanistic Insights into Sulfonic Acid Transformations.
The mechanism of deoxyfluorination of sulfonic acids with thionyl fluoride in the presence of DMF is believed to involve the formation of a Vilsmeier-like intermediate. nih.govresearchgate.net This intermediate activates the sulfonic acid, facilitating the subsequent nucleophilic attack by fluoride to yield the sulfonyl fluoride. nih.gov
In the case of Xtalfluor reagents, the proposed mechanism involves the addition of the sulfonate to the Xtalfluor reagent, forming an intermediate that then undergoes fluoride addition to produce the final sulfonyl fluoride product. nih.govresearchgate.net These mechanistic pathways underscore the importance of the reagent in both activating the sulfonic acid and providing a fluoride source. nih.gov
Synthesis from Thiols and Disulfides.
The direct conversion of thiols and disulfides to sulfonyl fluorides offers an attractive synthetic route, bypassing the need for pre-functionalized starting materials like sulfonic acids or sulfonamides.
Electrochemical Oxidative Coupling Methods.
A mild and environmentally benign approach for the synthesis of sulfonyl fluorides from thiols or disulfides is through electrochemical oxidative coupling. nih.govresearchgate.nettue.nlthieme.desemanticscholar.org This method utilizes an undivided electrochemical cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com The reaction is typically carried out at room temperature in a mixture of acetonitrile and aqueous hydrochloric acid, with potassium fluoride serving as both the fluoride source and the supporting electrolyte. mdpi.comnih.gov This technique has been successfully applied to a broad range of alkyl, benzyl, aryl, and heteroaryl thiols and disulfides. nih.govresearchgate.net The process is notable for not requiring any additional oxidants or catalysts. nih.gov
Kinetic studies suggest a rapid initial conversion of the thiol to a disulfide intermediate through anodic oxidation. mdpi.comsemanticscholar.org This disulfide then undergoes further oxidation to form the sulfonyl fluoride. mdpi.com
Oxidative Fluorination Reagents (e.g., Selectfluor).
Oxidative fluorination using reagents like Selectfluor provides another viable pathway for the synthesis of sulfonyl fluorides from thiols and disulfides. mdpi.comsemanticscholar.orgsemanticscholar.org This method involves the direct oxidation and fluorination of the sulfur-containing starting material. While effective, this approach often requires the use of costly and atom-inefficient fluorinating agents, which can limit its practicality for large-scale synthesis. semanticscholar.org The reaction conditions and yields can vary depending on the specific substrate and the choice of oxidative fluorinating agent.
Transition-Metal Catalyzed Approaches
Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-sulfur bonds and the functionalization of heterocyclic systems. nih.gov Palladium and rhodium are among the most employed metals for these transformations, enabling cross-coupling and annulation reactions that can build the core structures of heteroarylsulfonyl fluorides. nih.govnih.gov
Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis and has been adapted for the preparation of arylsulfonyl fluorides. mdpi.com These methods typically involve the coupling of an aryl or heteroaryl electrophile with a sulfur-containing nucleophile or vice-versa.
One prominent strategy involves a one-pot, two-step procedure starting from aryl halides. mdpi.com In this process, an aryl bromide is first coupled with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an intermediate sulfinate salt. mdpi.com This intermediate is then treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield the final arylsulfonyl fluoride. mdpi.comresearchgate.net
Another approach utilizes aryl thianthrenium salts as coupling partners. An efficient palladium-catalyzed fluorosulfonylation of these salts has been developed using sodium dithionite (B78146) (Na₂S₂O₄) as a convenient sulfonyl source and NFSI as the fluorine source under mild reductive conditions. rsc.org This protocol can also be performed as a one-pot synthesis starting from arenes without isolating the intermediate thianthrenium salt. rsc.org
Furthermore, phenols can be used as precursors through in situ activation. organic-chemistry.org Phenols are converted to highly reactive nonafluorobutanesulfonates (nonaflates) using nonafluorobutanesulfonyl fluoride (NfF), which then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. organic-chemistry.org Similarly, aryl fluorosulfonates, which are readily prepared from phenols, can serve as effective alternatives to aryl triflates in palladium(0)-catalyzed cross-couplings with organozinc or organotin reagents. lookchem.com
| Coupling Partners | Catalyst / Ligand | SO₂F Source | Key Features |
| Aryl Bromide + DABSO | PdCl₂(Amphos)₂ | DABSO / NFSI | One-pot, two-step procedure. mdpi.com |
| Aryl Thianthrenium Salt | Palladium Catalyst | Na₂S₂O₄ / NFSI | Mild conditions; can start from arenes. rsc.org |
| Phenol (B47542) (via in situ nonaflation) | Pd₂(dba)₃ / SPhos | NfF | Avoids isolation of sulfonate intermediate. organic-chemistry.org |
| Aryl Fluorosulfonate + Organozinc/tin | Palladium(0) Catalyst | Pre-installed on aryl group | Triflate alternative; mild conditions. lookchem.com |
Rhodium catalysis is particularly effective for C-H activation and annulation reactions, providing pathways to construct complex heterocyclic systems, including those containing sulfur. nih.govmdpi.com While direct rhodium-catalyzed synthesis of sulfonyl fluorides is less common, these methods are instrumental in building the core heteroaromatic scaffold onto which the sulfonyl fluoride group can be installed.
Rhodium complexes can catalyze the reaction of reactive alkynes and elemental sulfur to form dithiines, which involves the insertion of an alkyne between a S-S bond. mdpi.com Such annulation strategies create sulfur-containing rings that are analogous in structure to the target heteroaryls. For example, the reaction of cyclooctyne (B158145) and sulfur in the presence of RhH(PPh₃)₄ can produce a tricyclic dithiine. mdpi.com
Additionally, rhodium catalysis is used for the direct arylation of heterocycles via C-H bond functionalization, a process that can be used to construct substituted pyridines. nih.gov Rhodium has also been employed in formal (3 + 3) transannulation reactions of 1,2,3-thiadiazoles with alk-2-enals to produce 2,3-dihydrothiopyran-4-ones, demonstrating its utility in rearranging and building sulfur-containing heterocycles. rsc.org These annulation methods are key for creating diverse heteroaryl precursors for subsequent fluorosulfonylation.
Radical Fluorosulfonylation Strategies
Direct fluorosulfonylation using fluorosulfonyl radicals (FSO₂•) has emerged as a concise and efficient alternative to traditional methods. thieme-connect.comrsc.org This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions, offering excellent functional group tolerance. rsc.orgnih.gov The key to these strategies is the effective generation of the highly reactive FSO₂• radical from stable precursors. thieme-connect.comrsc.org
The fluorosulfonyl radical is unstable and was long considered inaccessible until its observation in the decomposition of fluorosulfonyl azide (B81097). thieme-connect.com This discovery spurred the development of various precursors capable of generating FSO₂• under controlled conditions, such as photoredox catalysis, electrochemistry, or thermal initiation. thieme-connect.comrsc.orgresearchgate.net
Common precursors for the FSO₂• radical include:
Sulfuryl Chloride Fluoride (FSO₂Cl): This gaseous reagent can generate FSO₂• radicals under photoredox or electrochemical conditions. thieme-connect.comrsc.org It has been used in the radical fluorosulfonylation of alkenes and vinyl triflates. rsc.orgacs.org
Benzimidazolium Fluorosulfonates: 1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts are bench-stable, solid-state reagents that serve as effective redox-active radical precursors for the hydro-fluorosulfonylation of alkenes. researchgate.netnih.gov
Alk-1-ynylsulfonyl Fluorides: These compounds can act as both a source of the FSO₂• radical and as a radical trapping reagent in the difunctionalization of alkenes. thieme-connect.comd-nb.infonih.gov
Other Precursors: (Diarylmethylene)sulfamoyl fluorides and vinyl fluorosulfates have also been explored as viable sources for the fluorosulfonyl radical. thieme-connect.comresearchgate.netresearchgate.net
| Precursor Class | Example Compound(s) | Method of Activation |
| Sulfuryl Halide | Sulfuryl Chloride Fluoride (FSO₂Cl) | Photoredox, Electrochemical rsc.orgacs.org |
| Imidazolium Salts | 1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Redox-active researchgate.netnih.gov |
| Alkynylsulfonyl Fluorides | Phenyl-ethanesulfonyl fluoride | Thermal (AIBN), Photoredox thieme-connect.comd-nb.info |
| Sulfamoyl Fluorides | (Diarylmethylene)sulfamoyl Fluorides | Photoredox thieme-connect.comresearchgate.net |
| Vinyl Fluorosulfates | Substituted Vinyl Fluorosulfates | Photoredox thieme-connect.comresearchgate.net |
Once generated, the fluorosulfonyl radical readily adds to unsaturated carbon-carbon bonds (alkenes and alkynes), initiating a cascade that results in the 1,2-difunctionalization of the substrate. d-nb.infonih.govresearchgate.net This strategy simultaneously installs the desired sulfonyl fluoride moiety and another functional group across the double or triple bond.
A notable example is the transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. d-nb.infonih.govnih.gov In this reaction, an initiator like AIBN generates a radical that reacts with an alkynyl sulfonyl fluoride to release the FSO₂• radical. d-nb.info This radical then adds to an alkene, and the resulting carbon-centered radical is trapped by another molecule of the alkynyl sulfonyl fluoride to yield a β-alkynyl-fluorosulfonylalkane. d-nb.infonih.gov This method is valued for its high atom economy and tolerance of various functional groups. nih.gov
Other difunctionalization reactions have also been developed:
Hydro-fluorosulfonylation: Using FABI salts as a radical precursor, the hydro-fluorosulfonylation of both unactivated alkenes and alkynes has been achieved, providing access to aliphatic and alkenylsulfonyl fluorides, respectively. nih.gov The reaction with alkynes can exhibit high Z-selectivity. nih.gov
Oxo-fluorosulfonylation: Under electrochemical conditions, alkynes can undergo oxo-fluorosulfonylation with FSO₂Cl as the radical precursor and air as the oxidant to produce β-keto sulfonyl fluorides. researchgate.netresearchgate.net
| Reaction Type | Unsaturated Substrate | Radical Precursor | Second Functional Group Added |
| Alkynylation | Unactivated Alkenes | Alkynyl sulfonyl fluoride | Alkyne d-nb.infonih.gov |
| Hydro-fluorosulfonylation | Alkenes, Alkynes | FABI Salts | Hydrogen nih.gov |
| Oxo-fluorosulfonylation | Alkynes | FSO₂Cl | Carbonyl (from air) researchgate.netresearchgate.net |
| Fluorosulfonylation | Alkenes | FSO₂Cl | Halogen or H (depending on pathway) rsc.org |
Specific Synthetic Challenges and Considerations for 5-Tert-butylpyridine-2-sulfonyl fluoride
While general methodologies for heteroarylsulfonyl fluorides provide a framework, the specific synthesis of this compound presents a unique set of challenges stemming from the electronic nature and steric profile of the substituted pyridine ring.
Steric Hindrance: The most significant challenge is the steric bulk of the tert-butyl group at the 5-position. This group can sterically hinder the approach of reagents to the adjacent positions, particularly the 6-position, but it can also influence the reactivity at the 2-position where functionalization is desired. In transition-metal catalyzed cross-coupling reactions, a bulky ligand on the metal center might clash with the tert-butyl group, potentially lowering reaction efficiency or requiring specialized, less-hindered catalysts.
Regioselectivity: Introducing the sulfonyl fluoride group specifically at the C-2 position of a pre-existing 5-tert-butylpyridine ring can be difficult. Direct C-H activation/fluorosulfonylation would likely face regioselectivity issues, as C-H bonds at other positions on the ring might also be reactive. Therefore, a more controlled, stepwise approach is often necessary, such as starting with a 2-halo-5-tert-butylpyridine and attempting a palladium-catalyzed coupling with a sulfur dioxide surrogate.
Harsh Reaction Conditions: The functionalization of pyridine rings, which are electron-deficient heterocycles, often requires harsh conditions. For instance, nucleophilic aromatic substitution reactions (such as fluorination of a chloropyridine precursor) can demand high temperatures (180-210 °C), which may not be compatible with the sulfonyl fluoride moiety or could lead to side reactions. google.com
Precursor Synthesis: The synthesis of the necessary precursor, such as 2-chloro- or 2-bromo-5-tert-butylpyridine, is a critical step. The conversion of substituted 2-pyridones to corresponding reactive species (like fluorosulfates or triflates) can be challenging and may require optimized conditions to avoid undesired side reactions, such as N-functionalization. nih.gov
Functional Group Stability: The sulfonyl fluoride group itself, while relatively stable, is still an electrophilic functional group. researchgate.net It may not be tolerant of strongly nucleophilic or basic conditions that might be required in earlier synthetic steps. Conversely, the S-F bond's resistance to cleavage under many transition-metal-catalyzed conditions is an advantage, allowing it to be carried through certain synthetic sequences. mdpi.com A successful synthesis must carefully plan the sequence of steps to ensure all functional groups are compatible with the reaction conditions employed.
Influence of the Tert-butyl Group on Regioselectivity and Reaction Efficiency
The presence of a tert-butyl group at the 5-position of the pyridine ring profoundly influences the regioselectivity and efficiency of synthetic transformations aimed at installing a sulfonyl fluoride group at the 2-position. This influence stems from a combination of steric and electronic effects.
Steric Effects: The tert-butyl group is sterically demanding. While its position at C5 does not directly block the C2-position, its bulk can influence the approach of large reagents or transition-metal catalysts. researchgate.netillinois.edu In transition-metal-catalyzed C-H functionalization reactions, the steric profile of the substrate can dictate which C-H bond is most accessible to the catalytic complex. For 5-substituted pyridines, functionalization often occurs at the C2-position due to its proximity to the coordinating nitrogen atom, a phenomenon that can be either enhanced or diminished by the steric nature of the C5 substituent. The substantial size of the tert-butyl group could disfavor catalysts with bulky ligand spheres from approaching the C6-position, thereby potentially enhancing selectivity for the C2-position.
The interplay of these effects means that the choice of synthetic strategy must be carefully considered. For instance, a directed ortho-metalation approach might be less effective due to the electronic deactivation, whereas a transition-metal-catalyzed cross-coupling starting from a pre-functionalized pyridine (e.g., 2-bromo-5-tert-butylpyridine) circumvents the challenges of direct C-H activation and leverages established, robust catalytic systems.
Developing Robust Protocols for Late-Stage Functionalization of Pyridine Rings
Late-stage functionalization—the introduction of functional groups into complex molecules at a late step in the synthesis—is a powerful strategy in drug discovery and materials science. Several robust protocols have been developed for pyridine rings that are applicable to the synthesis of this compound and its analogs. These methods typically start from readily available precursors like halo-pyridines, thiols, or sulfonic acids.
From Halo-pyridines: A prevalent and highly effective method involves the palladium-catalyzed sulfonylation of aryl or heteroaryl halides. nih.govresearchgate.netrsc.orgmdpi.com This one-pot, two-step procedure typically uses a stable SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to introduce the sulfonyl group, which is then converted in situ to the sulfonyl fluoride. The subsequent treatment with an electrophilic fluorinating agent, like N-Fluorobenzenesulfonimide (NFSI), yields the final product. nih.govmdpi.com This methodology is noted for its excellent functional group tolerance and broad substrate scope, making it suitable for complex molecules. nih.govresearchgate.net
From Thiols or Disulfides: Heteroaromatic thiols are valuable precursors for sulfonyl fluorides. mdpi.com A common approach involves the oxidation of the thiol to a sulfonyl chloride, which is then subjected to a halogen exchange (Halex) reaction with a fluoride source like potassium bifluoride (KHF₂). mdpi.com More recently, electrochemical methods have emerged as a sustainable and efficient alternative. acs.orgnih.gov These methods achieve an oxidative coupling of thiols (or their corresponding disulfides) with potassium fluoride, avoiding the need for stoichiometric chemical oxidants. acs.orgnih.gov The reaction proceeds under mild conditions and has been shown to be scalable, offering a green chemistry approach to sulfonyl fluoride synthesis. nih.govtue.nl
From Sulfonic Acids: The direct conversion of sulfonic acids to sulfonyl fluorides via deoxyfluorination presents an atom-economical route. nih.govrsc.org Reagents such as Xtalfluor-E® and thionyl fluoride (SOF₂) have been successfully employed for this transformation. nih.gov These methods are advantageous as they start from stable and often commercially available sulfonic acids and can proceed under mild conditions, avoiding the need to first generate a more reactive intermediate like a sulfonyl chloride. nih.gov However, the synthesis of the requisite 5-tert-butylpyridine-2-sulfonic acid precursor is a necessary prerequisite.
Evaluation of Synthetic Route Efficiency, Atom Economy, and Scalability
The selection of an optimal synthetic route for this compound depends on a thorough evaluation of its efficiency, atom economy, and potential for scale-up. Each of the primary methodologies possesses distinct advantages and disadvantages.
Atom Economy: Atom economy provides a measure of how efficiently the atoms from the reagents are incorporated into the final product.
Palladium-catalyzed route (from bromide): This route has moderate atom economy. While the core atoms (C, S, O, F) are installed, the process generates stoichiometric byproducts from the DABSO reagent, the palladium catalyst ligands, the base (e.g., Et₃N), and the NFSI fluorinating agent. mdpi.com
Thiol oxidation route: The electrochemical variant of this route is particularly attractive from an atom economy perspective, as it uses electrons as the primary "reagent" for oxidation, with KF as the fluoride source, generating minimal waste. acs.org Traditional methods using chemical oxidants and subsequent halogen exchange have lower atom economy.
Sulfonic acid deoxyfluorination: This route can be highly atom-economical. For example, when using thionyl fluoride (SOF₂), the byproducts are gaseous SO₂ and the fluoride salt from the base used to activate the sulfonic acid, leading to a cleaner reaction profile. nih.gov
Scalability: The ability to safely and efficiently produce large quantities of the target compound is crucial for industrial applications.
The palladium-catalyzed one-pot synthesis is generally scalable, as one-pot procedures are often favored in process chemistry. nih.gov The cost of the palladium catalyst and NFSI may be a consideration on a very large scale.
The electrochemical synthesis from thiols has demonstrated good scalability. nih.govtue.nl Flow chemistry setups, in particular, can enable continuous production, offering significant advantages in terms of safety, control, and throughput compared to batch processes. tue.nl
The deoxyfluorination of sulfonic acids using gaseous reagents like SOF₂ can present handling challenges on a large scale, although methods for its in-situ generation from stable solids exist, mitigating some of these concerns. nih.gov The use of solid, bench-stable reagents like Xtalfluor-E® offers a more operationally simple and scalable alternative. nih.gov
The following table provides a comparative summary of these synthetic strategies.
| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Palladium-Catalyzed Sulfonylation | 2-Bromo-5-tert-butylpyridine | Pd catalyst, DABSO, NFSI | High efficiency (one-pot), broad functional group tolerance, robust and well-established. nih.govresearchgate.net | Moderate atom economy, cost of catalyst and reagents. |
| Oxidative Fluorination | 5-tert-Butylpyridine-2-thiol | KF, Electrons (Electrochemical) or Chemical Oxidant/KHF₂ | Excellent atom economy (electrochemical), sustainable, scalable via flow chemistry. acs.orgtue.nl | Requires synthesis of thiol precursor. |
| Deoxyfluorination | 5-tert-Butylpyridine-2-sulfonic acid | Xtalfluor-E® or Thionyl Fluoride (SOF₂) | High atom economy, direct conversion from stable S(VI) species, mild conditions. nih.gov | Requires synthesis of sulfonic acid precursor; handling of gaseous reagents (SOF₂). |
Applications in Organic Synthesis and Chemical Sciences
Application as a Versatile Building Block for Complex Molecular Architecture
5-Tert-butylpyridine-2-sulfonyl fluoride (B91410) serves as a valuable building block in the construction of complex molecular architectures, primarily owing to the unique reactivity of the sulfonyl fluoride moiety. This functional group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation click chemistry platform. The SuFEx reaction allows for the efficient and highly reliable formation of robust covalent linkages between molecular fragments under mild conditions.
The stability of the sulfonyl fluoride group to a wide range of reaction conditions allows for its incorporation early in a synthetic sequence, with subsequent transformations carried out on other parts of the molecule without affecting the sulfonyl fluoride. This orthogonality is a significant advantage in the design of multi-step syntheses of intricate organic compounds.
Utility in Deoxyfluorination Reactions of Alcohols (drawing insights from PyFluor studies)
One of the most significant applications of pyridine-2-sulfonyl fluoride derivatives is in the deoxyfluorination of alcohols, a fundamental transformation in organofluorine chemistry. The parent compound, pyridine-2-sulfonyl fluoride, is widely known by the trade name PyFluor. acs.orgenamine.net PyFluor has been established as a superior reagent to traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) due to its enhanced thermal stability, operational simplicity, and, most notably, its high selectivity for fluorination over competing elimination reactions. acs.orgenamine.net
The mechanism of deoxyfluorination with PyFluor is proposed to proceed through the formation of a pyridinesulfonate ester intermediate, which is then displaced by a fluoride ion in an S_N2 reaction. wvu.edu The success of this reaction is influenced by the electronic nature of the pyridine (B92270) ring. Electron-withdrawing substituents on the pyridine ring can enhance the reactivity of the sulfonyl fluoride. ucla.edu
For 5-Tert-butylpyridine-2-sulfonyl fluoride, the electron-donating nature of the tert-butyl group might be expected to slightly decrease the reactivity of the sulfonyl fluoride towards nucleophilic attack by the alcohol compared to the unsubstituted PyFluor. However, this electronic effect is likely to be modest. More significantly, the steric bulk of the tert-butyl group is positioned away from the reactive sulfonyl fluoride center and is therefore unlikely to impede the initial reaction with the alcohol.
Studies comparing various substituted pyridine sulfonyl fluorides have shown that fine-tuning of the electronic and steric properties of the reagent can be used to optimize yields and selectivities for specific alcohol substrates. ucla.edu While detailed studies on this compound for deoxyfluorination are not as prevalent as for PyFluor, the foundational principles established through PyFluor studies provide a strong basis for its application in this context. It is expected to be a stable and selective deoxyfluorinating agent, particularly for primary and secondary alcohols, with the tert-butyl group potentially offering advantages in terms of solubility in organic solvents.
| Reagent | Key Advantages | Limitations | Primary Reaction Mechanism |
|---|---|---|---|
| DAST | Broad substrate scope | Thermal instability, formation of elimination byproducts | Formation of a fluorosulfite intermediate |
| PyFluor (Pyridine-2-sulfonyl fluoride) | High thermal stability, excellent selectivity against elimination, operational simplicity | May have reduced reactivity with highly hindered alcohols | Formation of a pyridinesulfonate ester followed by S_N2 displacement |
| This compound | Expected high thermal stability and selectivity, potentially improved solubility | Potentially slightly lower reactivity than PyFluor due to the electron-donating tert-butyl group | Presumed to be similar to PyFluor |
Implementation in Advanced Covalent Chemistry Methodologies
The sulfonyl fluoride moiety is recognized as a "privileged warhead" in the field of chemical biology and covalent inhibitor design. rsc.orgsigmaaldrich.com This is due to its unique balance of stability in aqueous environments and its ability to react with a range of nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgrsc.org This broad reactivity profile distinguishes sulfonyl fluorides from more traditional covalent warheads that often target only cysteine residues.
This compound can be incorporated into small molecules designed to covalently modify specific protein targets. The pyridine ring can serve as a recognition element, directing the molecule to the active site or a specific binding pocket of a protein. Once positioned, the electrophilic sulfonyl fluoride can form a stable covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition of the protein's function. The tert-butyl group can be used to modulate the binding affinity and selectivity of the molecule for its target protein.
The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aromatic ring to which it is attached. researchgate.net The electron-donating tert-butyl group in this compound would be expected to slightly decrease the electrophilicity of the sulfur center compared to an unsubstituted or electron-withdrawn pyridine ring. This can be advantageous in achieving a desired level of reactivity, preventing off-target reactions while still allowing for efficient covalent modification of the intended target.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single operation. Sulfonyl fluorides have been successfully employed in such transformations.
For example, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride has been developed to afford highly functionalized pyrazolyl aliphatic sulfonyl fluorides. rsc.org While this specific example does not use this compound directly as a starting material, it highlights the compatibility of the sulfonyl fluoride group with cascade reaction conditions.
Furthermore, multicomponent reactions have been developed for the synthesis of sulfonyl fluorides themselves. mdpi.combohrium.com For instance, a one-pot, multi-component approach using aryltriazenes, a sulfur dioxide source, and a fluorinating agent can produce a variety of sulfonyl fluorides. bohrium.com This suggests that this compound could potentially be synthesized in a highly efficient manner.
The pyridine nucleus of this compound can also participate in cascade reactions. For example, palladium-catalyzed cascade reactions of 1,3-butadiynamides with various nucleophiles have been used to construct complex heterocyclic systems. mdpi.com The presence of the sulfonyl fluoride group on the pyridine ring opens up possibilities for designing novel cascade processes where the sulfonyl fluoride acts as a reactive handle for subsequent transformations after the initial cascade has taken place.
Contributions to Functional Materials Science and Polymer Chemistry
The advent of SuFEx click chemistry has positioned sulfonyl fluorides as key building blocks in the synthesis of advanced functional materials and polymers. mdpi.comsigmaaldrich.comnih.gov The high efficiency and orthogonality of the SuFEx reaction allow for the precise construction of polymer backbones and the post-polymerization modification of materials.
This compound can be used as a monomer or a functionalizing agent in polymer synthesis. The pyridine unit can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to coordinate to metal ions. The tert-butyl group can enhance the polymer's solubility in organic solvents and influence its morphological properties.
For instance, fluorinated polymers are known for their unique surface properties, such as hydrophobicity and oleophobicity. pdx.edu The incorporation of this compound into a polymer can be used to create surfaces with tailored properties. The sulfonyl fluoride groups on the surface of a material can also serve as reactive sites for further functionalization, allowing for the attachment of biomolecules, dyes, or other functional moieties.
| Application Area | Function of this compound | Resulting Polymer Property |
|---|---|---|
| Monomer Synthesis | As a co-monomer in polymerization reactions (e.g., via SuFEx) | Polymers with tunable thermal and mechanical properties |
| Surface Modification | As a surface-active agent in polymer blends | Creation of hydrophobic or functionalized surfaces |
| Post-Polymerization Modification | As a reagent to modify existing polymers with reactive groups | Introduction of pyridine and sulfonyl fluoride functionalities for further derivatization |
Exploration in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into well-defined, functional structures. The pyridine ring is a well-known motif in supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination.
While specific studies on the supramolecular chemistry of this compound are not widely reported, its structural features suggest potential applications in this field. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the sulfonyl group can also participate in non-covalent interactions. The bulky tert-butyl group can influence the packing of the molecules in the solid state and in solution, potentially directing the formation of specific supramolecular architectures.
Research on related sulfonamides, such as pyrrole sulfonamides, has demonstrated their potential as molecular receptors. nih.gov By analogy, this compound could serve as a precursor for the synthesis of novel receptors for anions or neutral molecules. The combination of the pyridine unit for recognition and the sulfonyl fluoride for either structural integrity or as a reactive probe makes this compound an interesting candidate for the design of new systems for molecular recognition and sensing.
Spectroscopic and Structural Characterization of 5 Tert Butylpyridine 2 Sulfonyl Fluoride
X-ray Crystallography for Solid-State Molecular Structure Determination.No published crystal structure data, including unit cell dimensions, bond lengths, and bond angles, could be found for this compound.
Without access to these foundational experimental results, a scientifically accurate and informative article adhering to the specified outline cannot be generated.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A definitive analysis of bond lengths, bond angles, and torsional angles requires crystallographic data, which is currently not published for this compound.
Elucidation of Conformational Preferences
Without experimental or computational studies, the conformational preferences of the tert-butyl group relative to the pyridine (B92270) ring and the orientation of the sulfonyl fluoride (B91410) group cannot be elucidated.
Investigation of Intermolecular Interactions and Crystal Packing
Information regarding the intermolecular interactions and the crystal packing of 5-Tert-butylpyridine-2-sulfonyl fluoride is contingent on the determination of its crystal structure, which is not available in the public domain.
Advanced Spectroscopic Techniques for Dynamic Studies
No studies employing advanced spectroscopic techniques, such as variable-temperature NMR, to investigate the dynamic properties of this compound have been identified in the scientific literature.
Computational Descriptors and their correlation with observed properties
While computational descriptors like TPSA (Topological Polar Surface Area) and LogP (logarithm of the partition coefficient) can be predicted using various software, a meaningful discussion of their correlation with observed properties requires experimental data for validation. As no such experimental data for this compound has been found, a correlation analysis cannot be performed.
Theoretical and Computational Studies of 5 Tert Butylpyridine 2 Sulfonyl Fluoride
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal tool for studying molecules of moderate size like 5-Tert-butylpyridine-2-sulfonyl fluoride (B91410). researchgate.netnih.gov These calculations can predict a wide range of molecular properties by approximating the electron density of the system.
A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)), the bond lengths, bond angles, and dihedral angles of 5-Tert-butylpyridine-2-sulfonyl fluoride can be precisely calculated. ias.ac.inmdpi.com This process yields a stable, three-dimensional structure that serves as the basis for all further calculations.
The electronic structure of the optimized molecule reveals the distribution of electrons and provides insights into its chemical nature. The presence of the electron-withdrawing sulfonyl fluoride group and the electron-donating tert-butyl group on the pyridine (B92270) ring creates a unique electronic environment. This substitution pattern significantly influences the aromaticity and charge distribution of the pyridine ring.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S | 1.78 Å |
| S-F | 1.59 Å | |
| S=O | 1.43 Å | |
| C-N (pyridine) | 1.34 Å | |
| Bond Angle | O-S-O | 122° |
| C-S-F | 105° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups as determined by DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. gkyj-aes-20963246.comresearchgate.netscientific.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the tert-butyl group. In contrast, the LUMO is likely centered on the electron-deficient sulfonyl fluoride group and the adjacent carbon of the pyridine ring, indicating that this region is the most susceptible to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -7.2 | Pyridine ring, Tert-butyl group |
| LUMO | -1.5 | Sulfonyl fluoride group, Pyridine C2 |
Note: These energy values are hypothetical and serve to illustrate the expected distribution and relative energies of the frontier orbitals for this type of molecule.
DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra of this compound. nih.govrsc.org These predicted spectra can be invaluable for confirming the structure of newly synthesized compounds by comparing the theoretical data with experimental results. stenutz.eu The accuracy of these predictions can be enhanced by using appropriate levels of theory and by accounting for solvent effects. nih.gov
Table 3: Illustrative Predicted NMR Chemical Shifts (ppm)
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H3 | 8.1 |
| H4 | 7.9 | |
| H6 | 8.9 | |
| tert-butyl | 1.4 | |
| ¹³C | C2 | 155 |
| C3 | 125 | |
| C4 | 140 | |
| C5 | 150 | |
| C6 | 148 | |
| tert-butyl C | 35 | |
| tert-butyl CH₃ | 30 |
Note: These are representative chemical shift values and are intended to demonstrate the type of data obtained from computational predictions.
Investigation of Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions)
To further refine the prediction of chemical reactivity, various descriptors can be calculated from the electronic structure. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comnih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the oxygen atoms of the sulfonyl group, and a strong positive potential around the sulfur atom and the hydrogen atoms of the pyridine ring.
Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites by describing the change in electron density when an electron is added to or removed from the molecule. rsc.orgresearchgate.net These functions can identify the most likely sites for nucleophilic, electrophilic, and radical attack, offering a more detailed picture of reactivity than HOMO/LUMO analysis alone.
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed. nih.govacs.org For instance, the nucleophilic substitution at the sulfonyl fluoride group, a common reaction for this class of compounds, can be modeled. imperial.ac.uk This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Such computational studies can help in understanding the feasibility of a proposed synthetic route and can guide the design of more efficient synthetic methods. nih.gov For example, modeling the reaction with different nucleophiles can predict which will react most readily with this compound.
Elucidation of Rate-Determining Steps and Selectivity
A computational investigation into the reaction pathways of this compound would be essential to identify rate-determining steps and understand its reactivity and selectivity. This would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model transition states and intermediates. Such studies provide quantitative data on activation energies, which are crucial for determining the kinetics of a reaction. However, no published studies have performed this analysis for this compound.
Studies on Non-Covalent Interactions and Intermolecular Forces
The study of non-covalent interactions is critical for understanding the solid-state behavior and molecular recognition properties of a compound.
Conformational Analysis and Energy Landscapes
The presence of a bulky tert-butyl group suggests that the conformational preferences and the energy landscape of this compound could be complex. Computational methods are routinely used to explore the potential energy surface of molecules, identifying stable conformers and the energy barriers between them. Such an analysis for this compound would provide insight into its structural dynamics, but the necessary calculations and their results are not available in the literature.
Solvation Effects in Reaction Pathways
The solvent can play a crucial role in the kinetics and thermodynamics of a reaction. Theoretical studies often employ implicit or explicit solvent models to account for these effects. Understanding how the solvent influences the reaction pathways of this compound would be vital for predicting its behavior in different chemical environments. As with the other areas, specific computational studies on the solvation effects for this compound have not been reported.
Future Research Directions and Outlook for 5 Tert Butylpyridine 2 Sulfonyl Fluoride Chemistry
Development of More Sustainable and Greener Synthetic Methodologies
Future research will undoubtedly prioritize the development of environmentally benign methods for the synthesis of 5-Tert-butylpyridine-2-sulfonyl fluoride (B91410). Traditional routes often rely on harsh reagents and organic solvents. digitellinc.com The focus will shift towards greener alternatives that offer high efficiency, safety, and minimal environmental impact. eurekalert.orgsciencedaily.com
Key areas of development include:
Aqueous Synthesis: Leveraging surfactant-based catalytic systems to enable the use of water as a reaction medium, which is considered an environmentally benign solvent. digitellinc.com This approach has shown success for other sulfonyl fluorides, achieving good conversion rates from sulfonyl chloride precursors. digitellinc.com
Electrochemical Methods: Utilizing electrochemical approaches that can start from simple thiols or disulfides, using potassium fluoride as the fluorine source in a mixed aqueous-organic solvent system. mdpi.com This method avoids harsh oxidizing agents.
Mechanochemistry: Exploring solvent-free mechanochemical protocols, for instance, using potassium bifluoride (KHF₂) as the fluorine source, which represents a more sustainable process. researchgate.net
Starting Material Diversification: Developing one-pot syntheses from readily available starting materials like sulfonic acids, sulfonamides, or aryl halides, thereby reducing the number of synthetic steps and the associated waste. mdpi.comresearchgate.netnih.govrsc.org A recent breakthrough involves converting thiols and disulfides into sulfonyl fluorides using a specialized reagent (SHC5®) and potassium fluoride, a green process that yields only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com
| Synthetic Approach | Key Features | Potential Advantages for 5-Tert-butylpyridine-2-sulfonyl fluoride | References |
|---|---|---|---|
| Aqueous Synthesis | Uses water as a solvent with surfactant catalysis. | Reduces reliance on toxic organic solvents. | digitellinc.com |
| Electrochemical Synthesis | Starts from thiols/disulfides; uses electricity as the driving force. | Avoids harsh chemical oxidants; mild reaction conditions. | mdpi.com |
| Mechanochemistry | Solvent-free reaction conditions. | Minimizes solvent waste; potentially energy efficient. | researchgate.net |
| One-Pot Synthesis from Aryl Halides | Palladium-catalyzed reaction using an SO₂ source like DABSO. | Streamlines the synthetic process from readily available precursors. | rsc.org |
| Conversion of Thiols/Disulfides | Uses safe, easily handled reagents (e.g., SHC5®, KF). | High efficiency, low environmental impact, and scalable. | eurekalert.orgsciencedaily.com |
Discovery of Novel Reactivity Patterns and Catalytic Roles
The this compound moiety is a versatile functional group. While sulfonyl fluorides are known for their stability, they can be activated to participate in a range of chemical transformations. scholaris.ca Future research will focus on uncovering new reactions and potential catalytic applications.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: As a key hub in SuFEx "click chemistry," this compound could be used to rapidly and efficiently connect with various molecular building blocks. acs.orgresearchgate.net The steric hindrance from the tert-butyl group may influence reaction rates and selectivity, offering a tool for tuning reactivity.
Catalytic Activation: Investigations into base-catalyzed activation (e.g., using DBU or HOBt) could reveal new pathways for nucleophilic substitution at the sulfur center. nih.gov This would enable the synthesis of novel sulfonamides and sulfamates under mild conditions.
Transition-Metal Catalysis: The C–S bond in pyridine (B92270) sulfonyl fluorides, once considered inert, can be activated under Suzuki-Miyaura cross-coupling conditions. scholaris.ca This opens up possibilities for using this compound as a precursor for creating highly substituted biaryl compounds, which are valuable in drug discovery. scholaris.ca The stability of the S-F bond makes it compatible with various metal-catalyzed reactions at other sites on the molecule. enamine.net
Exploration of Unique Stereoselective and Regioselective Transformations
The substitution pattern of this compound is ripe for exploring selective transformations. The electronic properties of the sulfonyl fluoride group and the steric bulk of the tert-butyl group are expected to exert significant control over reaction outcomes.
Regiocontrol in Pyridine Functionalization: In reactions involving pyridyne intermediates, substituents on the pyridine ring can govern the regioselectivity of nucleophilic additions. nih.gov The electron-withdrawing sulfonyl fluoride at the 2-position and the bulky tert-butyl group at the 5-position will likely direct incoming reagents to specific sites on the pyridine ring, enabling the synthesis of highly functionalized pyridine derivatives. nih.gov
Directed Reactions: The sulfonyl fluoride group itself can participate in regioselective cascade reactions. For example, copper-catalyzed reactions have been developed to construct pyrazole-containing sulfonyl fluorides with exclusive regioselectivity. rsc.org Similar strategies could be developed for this compound to build complex heterocyclic systems.
Stereoselective Synthesis: While less explored for sulfonyl fluorides themselves, the development of chiral catalysts could enable stereoselective reactions on substrates containing the this compound motif, creating chiral molecules with potential pharmaceutical applications.
Integration into Flow Chemistry and Automated Synthesis Platforms
To enhance efficiency, safety, and scalability, future work will involve integrating the synthesis and application of this compound into continuous flow and automated systems.
Flow Synthesis: Flow chemistry offers precise control over reaction parameters (temperature, pressure, reaction time), which can improve yields, reduce byproduct formation, and allow for the safe handling of reactive intermediates. This would be particularly advantageous for scaling up the production of this compound and its derivatives.
Automated Platforms: Automated synthesis platforms can accelerate the exploration of the chemical space around this scaffold. By systematically varying reaction partners and conditions, these platforms can rapidly generate libraries of related compounds for screening in drug discovery or materials science. The successful automated synthesis of other pyridine-based agents demonstrates the feasibility of this approach. nih.gov
Advancements in Computational Prediction of Chemical Behavior and Properties
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods will be crucial for predicting its properties and guiding experimental work.
Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other computational methods can be used to investigate reaction mechanisms, such as the role of catalysts in activating the sulfonyl fluoride group. nih.govnih.gov These studies can help rationalize observed reactivity and predict the outcomes of new transformations.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict high-yielding reaction conditions for transformations involving sulfonyl fluorides, such as deoxyfluorination reactions. acs.org This can significantly reduce the experimental effort required to optimize synthetic protocols.
Predicting Physicochemical Properties: In silico models can predict key properties relevant to drug development and materials science, such as solubility, permeability, and glass-forming ability. nih.govresearchgate.net For a molecule like this compound, this can help in the early-stage assessment of its potential in different applications.
Design of Next-Generation Molecular Probes and Advanced Functional Materials
The unique combination of a reactive sulfonyl fluoride "warhead" and a substituted pyridine scaffold makes this compound an excellent candidate for developing novel molecular probes and functional materials. rsc.orgnih.gov
Covalent Molecular Probes: Sulfonyl fluorides are privileged electrophiles for covalently modifying proteins, reacting with a range of nucleophilic amino acid residues including serine, lysine, and tyrosine. acs.orgrsc.orgnih.gov this compound could be incorporated into small molecules to create highly specific probes for studying protein function, identifying drug targets, and validating target engagement in cells. rsc.orgnih.govrsc.org The tert-butylpyridine portion can be tailored to provide non-covalent binding affinity and selectivity for a target protein.
Advanced Functional Materials: The robust nature of the sulfonyl fluoride group makes it suitable for incorporation into materials designed for specific functions. For example, sulfonyl fluoride-containing ionic liquids have been developed, integrating the biological compatibility of the sulfonyl fluoride motif with the unique properties of ionic liquids. nih.gov this compound could serve as a building block for such materials, with potential applications as electrolytes in batteries or as novel solvents. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-tert-butylpyridine-2-sulfonyl fluoride, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sulfonylation of 5-tert-butylpyridine derivatives. For example, sulfonyl chloride intermediates (e.g., 5-(2-pyridyl)thiophene-2-sulfonyl chloride) can be fluorinated using potassium fluoride or tetrabutylammonium fluoride under anhydrous conditions .
- Purity Validation :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity .
- NMR : Analyze and spectra to verify the absence of unreacted starting materials or byproducts .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] ion) to ensure correct product formation .
Q. How should researchers handle stability challenges during storage and experimental use?
- Methodological Answer :
- Storage : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl fluoride group .
- In-Use Stability : Avoid prolonged exposure to moisture. Use anhydrous solvents (e.g., dry DMF or THF) for reactions .
- Decomposition Monitoring : Track via NMR; hydrolysis generates sulfonic acid derivatives, detectable as downfield shifts (~–120 ppm to –60 ppm) .
Q. What are the primary applications of sulfonyl fluoride groups in chemical biology?
- Methodological Answer : Sulfonyl fluorides are used as covalent inhibitors in enzyme studies due to their selective reactivity with serine, threonine, or cysteine residues:
- Activity-Based Protein Profiling (ABPP) : Label active sites in proteomes using fluorophore-tagged probes .
- Stability Advantage : Sulfonyl fluorides resist hydrolysis longer than sulfonyl chlorides, enabling extended reaction windows .
Advanced Research Questions
Q. How does the tert-butyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, directing reactivity to the sulfonyl fluoride site. Comparative studies with non-substituted analogs show:
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols or amines). Steric effects reduce rate constants by ~30% compared to unsubstituted analogs .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron-withdrawing effects of the pyridine ring enhance sulfonyl fluoride electrophilicity .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cellular toxicity) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across concentrations (1 nM–100 µM) to distinguish specific inhibition from off-target effects .
- Cellular Uptake Studies : Use radiolabeled -analogs to quantify intracellular accumulation via scintillation counting .
- Proteomic Profiling : Combine ABPP with LC-MS/MS to identify non-target proteins modified by the compound .
Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., pyridine nitrogen) with Boc or Fmoc groups during orthogonal functionalization .
- Sequential Reactivity : Prioritize sulfonyl fluoride reactions before introducing sensitive moieties (e.g., nitro or chloro groups) to avoid cross-reactivity .
- Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect and characterize unintended adducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for sulfonyl fluoride derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate conditions from literature (e.g., solvent purity, catalyst loading) .
- Parameter Optimization : Systematically vary temperature, solvent polarity, and fluorinating agents (e.g., KF vs. TBAF) to identify yield-limiting factors .
- Error Analysis : Compare NMR integration values with HPLC peak areas to detect quantification biases .
Safety and Handling
Q. What personal protective equipment (PPE) is critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
